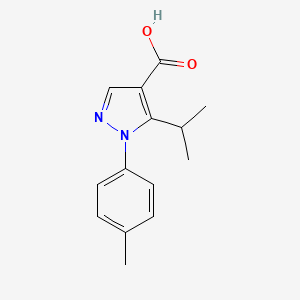
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid (MPPCA), is an organic compound with a molecular formula of C10H14N2O2. It is a member of the pyrazole family and is used in a variety of applications, including as a synthetic intermediate for pharmaceuticals and as a reagent for organic synthesis. MPPCA has been studied extensively in recent years due to its potential in a variety of scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxobutane-1,2-diamine, which is then reacted with isopropyl bromide to form 1-(4-methylphenyl)-4-(propan-2-yl)-1,2-diaminobutane. This compound is then cyclized with acetic anhydride to form 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Starting Materials
4-methylphenylhydrazine, ethyl acetoacetate, isopropyl bromide, acetic anhydride
Reaction
Step 1: Reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-methylphenyl)-3-oxobutane-1,2-diamine., Step 2: Reaction of 1-(4-methylphenyl)-3-oxobutane-1,2-diamine with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-(4-methylphenyl)-4-(propan-2-yl)-1,2-diaminobutane., Step 3: Cyclization of 1-(4-methylphenyl)-4-(propan-2-yl)-1,2-diaminobutane with acetic anhydride in the presence of a base such as pyridine to form 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a variety of scientific research applications. It has been used as a reagent for organic synthesis and as a synthetic intermediate for pharmaceuticals. Additionally, it has been used in the synthesis of novel polymers, as a catalyst for organic reactions, and as a precursor for the synthesis of organic compounds. It has also been used in the synthesis of drugs and other biologically active compounds.
Mechanism Of Action
The mechanism of action of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound reacts with a variety of organic compounds to form new compounds, which can then be used in a variety of scientific research applications. Additionally, it is believed that the compound can act as a catalyst for organic reactions, allowing the formation of new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are not fully understood. However, studies have shown that the compound has some potential as an antioxidant and can act as a free radical scavenger. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its ease of use. Additionally, the compound has been shown to be relatively stable and can be stored for extended periods of time. The main limitation of using 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is its potential toxicity.
Future Directions
For the use of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid include further research into its potential as an antioxidant and its potential as a reagent for organic synthesis. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of novel drugs and other biologically active compounds. Additionally, further research into the mechanism of action of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could lead to the development of new and improved synthetic methods. Finally, the potential of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as a catalyst for organic reactions could be explored further.
properties
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-12(14(17)18)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUWIEZEBLTGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)
![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794073.png)
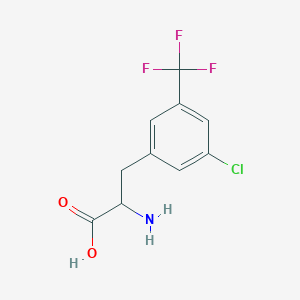
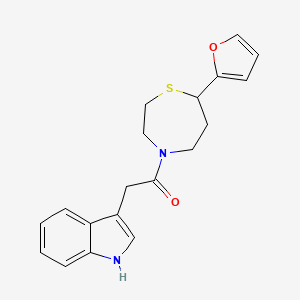
![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)
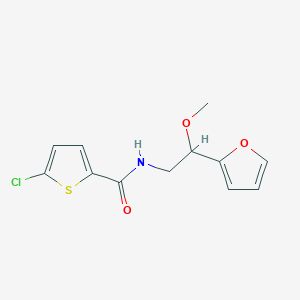

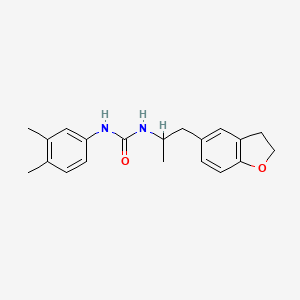
![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)
![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
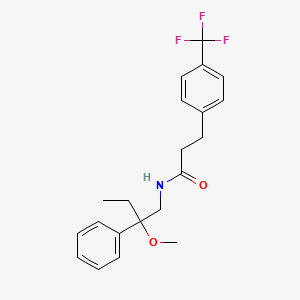
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)
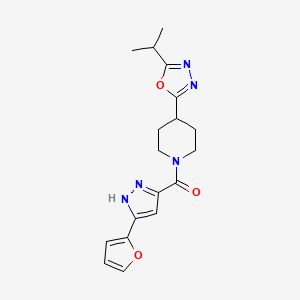
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)